REACTION_CXSMILES
|
II.Cl[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1>O1CCCC1>[C:8]1([CH3:11])[CH:9]=[CH:10][C:5]([CH2:4][CH2:11][C:8]2[CH:9]=[CH:10][C:5]([CH3:4])=[CH:6][CH:7]=2)=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
35.15 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Mg
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Mg
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a 100-ml
|
Type
|
TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
self-heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to rest for one night
|
Type
|
CUSTOM
|
Details
|
All the THF was evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with a mixture of 150 ml of hexane and 150 ml of 10% HCl
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with aqueous NaCl (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
white crystals were isolated
|
Type
|
CUSTOM
|
Details
|
these were dried under vacuum at 70° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CCC1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.3 g | |
YIELD: PERCENTYIELD | 92.4% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |